Lipophilicity Shift: 1,2-Dimethylpiperidine-4-carboxylic acid vs. 3-Carboxylic Acid Regioisomer
The target compound 1,2-dimethylpiperidine-4-carboxylic acid exhibits a computed XLogP3-AA of -1.6, which is substantially lower than the LogP of +0.73 reported for its 3-carboxylic acid regioisomer [1]. This difference of approximately 2.33 log units translates to a greater than 200-fold difference in octanol-water partition coefficient, indicating that the target compound is markedly more hydrophilic. For medicinal chemistry campaigns requiring central nervous system (CNS) penetration, where LogP values typically between 1 and 4 are favored, the 3-carboxylic acid analog could be more CNS-permeable, whereas the 4-carboxylic acid target compound would exhibit superior aqueous solubility and lower membrane permeability.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = -1.6 |
| Comparator Or Baseline | 1,2-Dimethylpiperidine-3-carboxylic acid: LogP = +0.73 |
| Quantified Difference | ΔLogP ≈ 2.33 (target is >200× more hydrophilic) |
| Conditions | Computed values; XLogP3-AA (PubChem) for target; vendor-reported LogP for comparator |
Why This Matters
A >200-fold difference in partition coefficient directly impacts solubility, permeability, and biological compartment distribution, making the target compound the preferred choice for applications requiring high aqueous solubility.
- [1] National Center for Biotechnology Information. PubChem CID 58863202: XLogP3-AA = -1.6. https://pubchem.ncbi.nlm.nih.gov/compound/58863202 (accessed May 2, 2026). View Source
